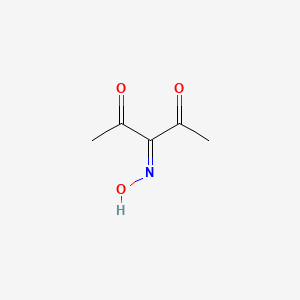
3-hydroxyiminopentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “3-hydroxyiminopentane-2,4-dione” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis often begins with readily available organic compounds.
Reaction Conditions: Reactions may require specific temperatures, pressures, and catalysts to proceed efficiently.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
Industrial production of 3-hydroxyiminopentane-2,4-dione would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxyiminopentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride
Applications De Recherche Scientifique
Organic Synthesis
3-Hydroxyiminopentane-2,4-dione plays a crucial role in organic synthesis due to its ability to participate in multiple chemical reactions:
- Amine Substitution Reactions : It can react with amines to form α-hydroxyimino-β-imino-ketones, which are valuable intermediates in organic chemistry .
- Oxidative Reactions : The compound has been employed in oxidative C–O coupling reactions. For instance, the oxidative coupling of benzylmalononitrile with this compound has been successfully demonstrated .
Case Study: Oxidative C-O Coupling
A notable study illustrated the oxidative C–O coupling of benzylmalononitrile with this compound. This reaction showcased the compound's potential as a reagent in synthesizing complex organic molecules .
Catalysis
The compound is also utilized in catalysis, particularly in the formation of palladium(II) chelate complexes. These complexes exhibit unique catalytic properties that can facilitate various chemical transformations:
- Palladium Complexes : The interaction of nitric oxide with palladium complexes derived from this compound results in new chelate structures that can act as precatalysts for organic reactions .
Data Table: Palladium Complexes Derived from this compound
| Complex Type | Reaction Type | Key Findings |
|---|---|---|
| Palladium(II) | Formation with NO | Exhibits unique catalytic properties |
| Chelate | Various organic reactions | Enhances reaction rates and selectivity |
Biochemical Applications
Recent research has explored the use of this compound as a potential mediator for enzymatic reactions:
- Laccase-Catalyzed Reactions : Studies indicate that this compound can serve as a mediator for laccase-catalyzed decolorization of dyes. This application highlights its potential role in bioremediation and environmental chemistry .
Case Study: Laccase-Mediated Decolorization
Research demonstrated the efficacy of this compound in enhancing the laccase-catalyzed decolorization of synthetic dyes. The findings suggest that it can improve the efficiency of enzymatic processes used in wastewater treatment.
Propriétés
IUPAC Name |
3-hydroxyiminopentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMFUIWQKYCNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=NO)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













